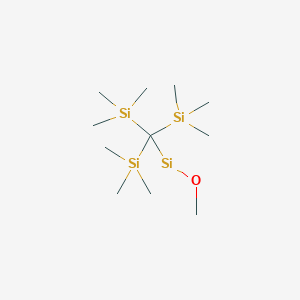![molecular formula C12H15N3O5 B14463469 N-[(Benzyloxy)carbonyl]glycyl-N-hydroxyglycinamide CAS No. 66179-54-2](/img/structure/B14463469.png)
N-[(Benzyloxy)carbonyl]glycyl-N-hydroxyglycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(Benzyloxy)carbonyl]glycyl-N-hydroxyglycinamide is a chemical compound with the molecular formula C12H15N3O5 It is a derivative of glycine, an amino acid, and features a benzyloxycarbonyl (Cbz) protecting group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Benzyloxy)carbonyl]glycyl-N-hydroxyglycinamide typically involves the protection of the amino group of glycine using the benzyloxycarbonyl (Cbz) group. This is followed by the coupling of the protected glycine with N-hydroxyglycinamide. The reaction conditions often include the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the peptide bond .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently handle the protection, coupling, and deprotection steps required for peptide synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(Benzyloxy)carbonyl]glycyl-N-hydroxyglycinamide can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form benzoic acid derivatives.
Reduction: The compound can be reduced to remove the benzyloxycarbonyl protecting group.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd-C) is a common method.
Substitution: Acidic or basic conditions can be employed to remove or replace the protecting group.
Major Products Formed
The major products formed from these reactions include deprotected glycine derivatives, benzoic acid, and substituted glycine compounds.
Applications De Recherche Scientifique
N-[(Benzyloxy)carbonyl]glycyl-N-hydroxyglycinamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex peptides and proteins.
Biology: Studied for its role in enzyme-substrate interactions and protein folding.
Industry: Utilized in the production of peptide-based materials and as a reagent in biochemical assays.
Mécanisme D'action
The mechanism of action of N-[(Benzyloxy)carbonyl]glycyl-N-hydroxyglycinamide involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyloxycarbonyl group serves as a protecting group, allowing the compound to participate in selective reactions without unwanted side reactions. The hydroxyglycinamide moiety can interact with active sites of enzymes, influencing their activity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[(Benzyloxy)carbonyl]glycylglycine: Another glycine derivative with similar protective properties.
N-[(Benzyloxy)carbonyl]glycyl-L-leucine: A compound with a leucine residue instead of glycine, used in peptide synthesis.
N-[(Benzyloxy)carbonyl]glycylglycylglycylglycine: A longer peptide chain with multiple glycine residues .
Uniqueness
N-[(Benzyloxy)carbonyl]glycyl-N-hydroxyglycinamide is unique due to its combination of a benzyloxycarbonyl protecting group and a hydroxyglycinamide moiety. This structure allows it to participate in specific biochemical reactions and makes it a valuable tool in peptide synthesis and biochemical research.
Propriétés
Numéro CAS |
66179-54-2 |
|---|---|
Formule moléculaire |
C12H15N3O5 |
Poids moléculaire |
281.26 g/mol |
Nom IUPAC |
benzyl N-[2-[[2-(hydroxyamino)-2-oxoethyl]amino]-2-oxoethyl]carbamate |
InChI |
InChI=1S/C12H15N3O5/c16-10(13-7-11(17)15-19)6-14-12(18)20-8-9-4-2-1-3-5-9/h1-5,19H,6-8H2,(H,13,16)(H,14,18)(H,15,17) |
Clé InChI |
OAJZZOPCORHONA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)NCC(=O)NCC(=O)NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{4-[(E)-(4-Amino-2,5-dimethoxyphenyl)diazenyl]phenyl}acetamide](/img/structure/B14463404.png)
![2,3-Diazabicyclo[2.1.1]hex-2-ene](/img/structure/B14463417.png)


![Diethyl {[(prop-2-en-1-yl)oxy]imino}propanedioate](/img/structure/B14463434.png)








